molecular formula C9H14ClNO3 B2769068 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride CAS No. 1251922-91-4

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride

Cat. No.: B2769068
CAS No.: 1251922-91-4
M. Wt: 219.67
InChI Key: SWOFKSLJZDLBHZ-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride is a furan-derived small molecule characterized by a dimethylamino-methyl substituent at the 5-position and a carboxylic acid group at the 3-position of the furan ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-2-methylfuran-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-6-8(9(11)12)4-7(13-6)5-10(2)3;/h4H,5H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOFKSLJZDLBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, potentially modulating their activity. The furan ring and carboxylic acid group may also contribute to its overall biological effects by participating in various biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Compound Name Molecular Formula Substituents/Modifications Key Differences Reference
5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride C₉H₁₃NO₃·HCl -COOH at C3, -CH₂N(CH₃)₂ at C5, -CH₃ at C2 Parent compound; polar carboxylic acid group
Ranitidine Hydrochloride C₁₃H₂₂N₄O₃S·HCl -S-CH₂-furanyl, nitro-ethenediamine side chain Larger molecule; thioether and nitro groups
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride C₈H₁₁NO₃·HCl -COOCH₃ at C3, -CH₂NH₂ at C5 Methyl ester instead of carboxylic acid
2-(N,N-Dimethylamino)ethanethiol hydrochloride C₄H₁₂ClNS -SH, -CH₂N(CH₃)₂ Non-furan scaffold; thiol group

Key Observations :

  • Ranitidine Hydrochloride shares the 5-[(dimethylamino)methyl]-2-furanyl moiety but incorporates a thioether-linked nitro-ethenediamine chain, which is critical for its role as a histamine H₂ receptor antagonist .
  • Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride is a direct analog with a methyl ester replacing the carboxylic acid.
  • 2-(N,N-Dimethylamino)ethanethiol hydrochloride demonstrates the pharmacological relevance of dimethylamino groups but lacks the furan scaffold, emphasizing the importance of heterocyclic rings in receptor targeting .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound increases hydrophilicity compared to methyl ester derivatives. Ranitidine’s nitro and thioether groups further enhance solubility in polar solvents .
  • Stability : Hydrochloride salts generally improve stability. However, ester-containing analogs (e.g., methyl ester) may undergo hydrolysis under acidic or basic conditions, unlike the carboxylic acid form .

Biological Activity

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride, often referred to as a derivative of furan-based compounds, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring, an amino group, and a carboxylic acid functional group, contributing to its solubility and biological interactions. Its molecular formula is C10H14ClN1O3C_{10}H_{14}ClN_{1}O_{3} with a molecular weight of 191.61 g/mol. The presence of the dimethylamino group enhances its interaction with biological targets, making it a subject of interest in drug discovery.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Preliminary studies have shown it can inhibit specific enzymes involved in metabolic pathways, which could be leveraged in treating diseases where these enzymes are overactive.

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound has been studied for its binding affinity to various GPCRs, which play crucial roles in cell signaling and are common drug targets. It has shown potential in modulating receptor activity, which could be beneficial in the treatment of conditions like hypertension and heart disease .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
5-Hydroxymethyl-2-furancarboxylic acidC₇H₈O₃1.00
5-Formylfuran-2-carboxylic acidC₇H₆O₃1.00
4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acidC₁₁H₁₅N₁O₃0.84

These comparisons highlight the unique pharmacological profiles that arise from subtle structural differences, emphasizing the need for further research into the specific mechanisms of action for each compound.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study published in Chemical Biology demonstrated that the compound inhibited specific enzymes linked to metabolic disorders, suggesting its potential use as a therapeutic agent for diabetes management.
  • Anticancer Activity : In vitro studies have shown that this compound can significantly reduce cell viability in breast cancer cells by inducing oxidative stress, leading to increased apoptosis rates .
  • GPCR Modulation : A recent investigation into GPCR interactions revealed that this compound could enhance or inhibit receptor activity depending on the concentration used, indicating its potential as a lead compound for developing new drugs targeting GPCRs .

Q & A

Q. What established synthetic methodologies are available for 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride, and how do reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves functionalizing the furan ring with dimethylamino and carboxylic acid groups. Key strategies include:

  • Precursor Functionalization : Reacting furan derivatives (e.g., 5-hydroxymethylfurfural analogs) with dimethylamine under mild acidic conditions (60–80°C) to introduce the dimethylamino group .
  • Catalytic Optimization : Use of Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity and reduce side reactions .
  • Hydrochloride Formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt, improving stability .
ParameterTypical RangeImpact on Yield/Purity
Temperature60–80°CHigher temps increase reaction rate but risk decomposition .
CatalystZnCl₂, H₂SO₄Catalysts improve regioselectivity by 15–20% .
Reaction Time2–4 hoursProlonged time (>6 hours) may degrade the furan ring .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities at <0.1% levels. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) confirms the dimethylamino group (δ 2.2–2.4 ppm, singlet) and furan protons (δ 6.1–6.3 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 184.1 (free base) and [M+Cl]⁻ at m/z 219.6 (hydrochloride) .

Q. How does the hydrochloride form impact the compound’s solubility and stability in various solvents?

Methodological Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (≥50 mg/mL in water) compared to the free base (<10 mg/mL), facilitating in vitro assays .
  • Stability : Hydrochloride salts are hygroscopic; store desiccated at –20°C. Stability in DMSO (>6 months at –80°C) makes it suitable for long-term biological studies .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the compound’s potential as a monoamine oxidase B (MAO-B) inhibitor?

Methodological Answer:

  • In Vitro Enzyme Assays : Use recombinant human MAO-B with kynuramine as a substrate. Measure inhibition via fluorescence (Ex/Em = 315/380 nm) and calculate IC₅₀ values .
  • Cell-Based Models : Differentiated SH-SY5Y neurons treated with the compound (1–100 µM) can assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis) .
  • Structural Analogues : Compare activity with known MAO-B inhibitors (e.g., selegiline) to identify critical functional groups (e.g., dimethylamino vs. propargylamine) .

Q. How can researchers address discrepancies in reported biological activities of structurally analogous furan derivatives?

Methodological Answer:

  • Orthogonal Assays : Validate MAO-B inhibition using both fluorometric and radiometric assays to rule out assay-specific artifacts .
  • Structural Modifications : Systematically vary substituents (e.g., replacing dimethylamino with pyrrolidino) to isolate pharmacophoric elements .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends in IC₅₀ values across analogs .

Q. What strategies optimize synthesis to minimize by-products and improve scalability?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce side-product formation (e.g., overalkylation) by precise control of residence time and temperature .
  • Solvent Recycling : Ethanol recovery via distillation reduces costs and environmental impact by >30% .
  • Quality Control : In-line FTIR monitors reaction progress, enabling real-time adjustments to reagent stoichiometry .

Q. What safety considerations are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The hydrochloride salt may cause irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors during salt formation .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

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